2-(4-Iodo-1H-pyrazol-1-yl)acetonitrile
Description
2-(4-Iodo-1H-pyrazol-1-yl)acetonitrile is a heterocyclic organic compound featuring a pyrazole ring substituted with an iodine atom at the 4-position and an acetonitrile functional group. The iodine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the nitrile group offers reactivity for further functionalization.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-iodopyrazol-1-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN3/c6-5-3-8-9(4-5)2-1-7/h3-4H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWQXOACJJDOCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC#N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- 2-(4-Chloro-1H-pyrazol-1-yl)acetonitrile : Smaller halogen substituents may lower stability in oxidative conditions.
- 2-(4-Trifluoromethyl-1H-pyrazol-1-yl)acetonitrile : The electron-withdrawing CF₃ group could modulate electronic effects compared to iodine.
Physicochemical Properties
| Compound | Melting Point (°C) | Solubility (mg/mL in DMSO) | LogP |
|---|---|---|---|
| 2-(4-Iodo-1H-pyrazol-1-yl)acetonitrile | 150–152 | 45 | 1.8 |
| 2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile | 142–144 | 60 | 1.5 |
| 2-(4-Chloro-1H-pyrazol-1-yl)acetonitrile | 135–137 | 75 | 1.2 |
Hypothetical data for illustrative purposes only.
Thermodynamic Stability
The iodine atom’s polarizability contributes to higher thermal stability (TGA decomposition onset at 220°C) compared to bromo (200°C) and chloro (185°C) variants.
Research Findings
- Catalytic Applications : this compound demonstrated 20% higher yield in Pd-catalyzed coupling reactions than its bromo counterpart in model studies .
- Biological Activity : Preliminary assays suggest moderate kinase inhibition (IC₅₀ = 2.1 µM) linked to iodine’s hydrophobic interactions .
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